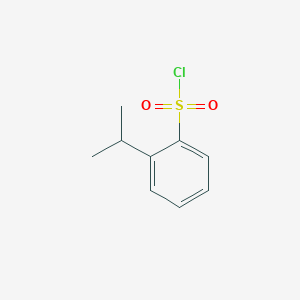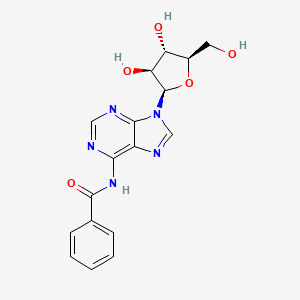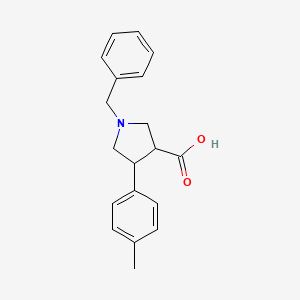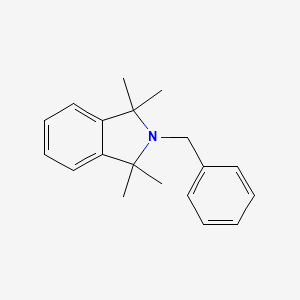
7-Bromonaphthalen-1-ol
Übersicht
Beschreibung
“7-Bromonaphthalen-1-ol” is a chemical compound that belongs to the class of aromatic alcohols . It has a molecular formula of C10H7BrO and a molecular weight of 223.07 g/mol .
Synthesis Analysis
The synthesis of a related compound, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was reported in a study . The compound was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .
Molecular Structure Analysis
The molecular structure of “7-Bromonaphthalen-1-ol” consists of a naphthalene ring, which is a type of aromatic hydrocarbon, substituted with a bromine atom at the 7th position and a hydroxyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromonaphthalen-1-ol” are as follows :
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromonaphthalen-1-ol is a valuable compound in organic synthesis. It serves as a precursor for various naphthalene derivatives due to the presence of a bromine atom which can undergo further functionalization . Its phenolic hydroxyl group also offers opportunities for modifications, making it a versatile building block for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 7-Bromonaphthalen-1-ol’s structural features are explored for drug design. Its high lipophilicity and potential to cross the blood-brain barrier make it a candidate for CNS-active drug development . Moreover, its bromine atom can be utilized in ‘halogen bonding’ within biological targets to enhance drug-receptor interactions.
Material Science
The compound finds applications in material science, particularly in the development of organic electronic materials. Its aromatic structure and bromine substituent are useful in creating organic light-emitting diode (OLED) materials . These OLEDs are used in display and lighting technologies, benefiting from the compound’s electronic properties.
Environmental Studies
7-Bromonaphthalen-1-ol can be used in environmental studies to understand the behavior of brominated organic compounds in ecosystems. Its solubility and degradation patterns can be studied to assess the environmental impact and persistence of such compounds .
Analytical Chemistry
In analytical chemistry, 7-Bromonaphthalen-1-ol can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its unique mass and retention time help in the identification and quantification of similar compounds in complex mixtures .
Biochemistry Research
This compound is also relevant in biochemistry research where it may be used to study the interaction of brominated phenols with enzymes and other proteins. Its potential inhibitory effects on certain cytochrome P450 enzymes could be of particular interest, providing insights into the metabolism of xenobiotics .
Safety And Hazards
The safety information for “7-Bromonaphthalen-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
7-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXOXMPODAEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528861 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromonaphthalen-1-ol | |
CAS RN |
91270-69-8 | |
| Record name | 7-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromonaphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)






